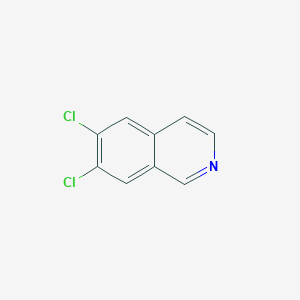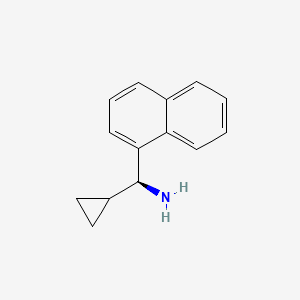
(S)-cyclopropyl(naphthalen-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-cyclopropyl(naphthalen-1-yl)methanamine is a chiral amine compound characterized by a cyclopropyl group attached to a naphthalene ring via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cyclopropyl(naphthalen-1-yl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to Naphthalene: The naphthalene ring can be functionalized with a suitable leaving group, such as a halide, which can then undergo nucleophilic substitution with the cyclopropylamine.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-cyclopropyl(naphthalen-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or sulfonyl derivatives of the naphthalene ring.
Scientific Research Applications
(S)-cyclopropyl(naphthalen-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-cyclopropyl(naphthalen-1-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting binding affinity and specificity. The naphthalene ring can participate in π-π interactions, further influencing the compound’s activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
N-methyl(1-naphthyl)methanamine: Similar structure but with a methyl group instead of a cyclopropyl group.
(naphthalen-1-yl)(phenyl)methanamine: Contains a phenyl group instead of a cyclopropyl group.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A related compound with a different functional group.
Uniqueness
(S)-cyclopropyl(naphthalen-1-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(S)-cyclopropyl(naphthalen-1-yl)methanamine |
InChI |
InChI=1S/C14H15N/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14H,8-9,15H2/t14-/m0/s1 |
InChI Key |
JBORQMMLVDXKRU-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC3=CC=CC=C32)N |
Canonical SMILES |
C1CC1C(C2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


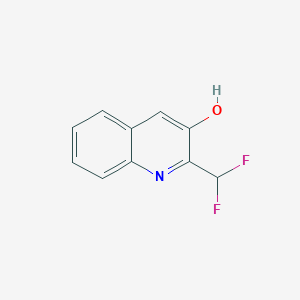
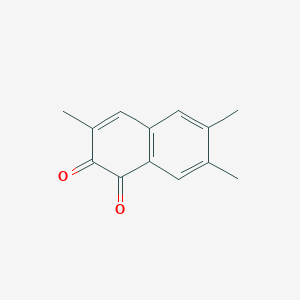
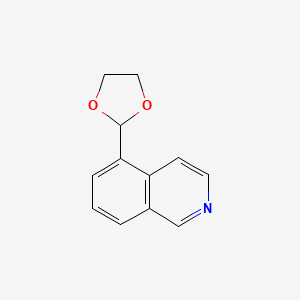

![2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B11902020.png)
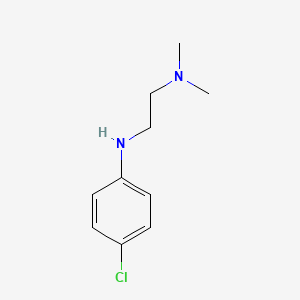

![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
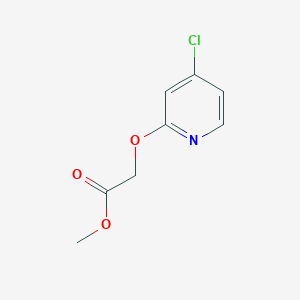

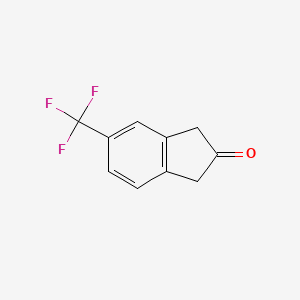
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
